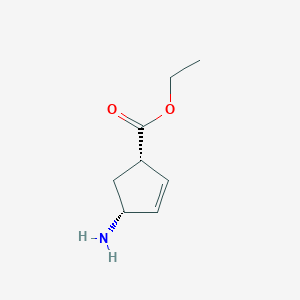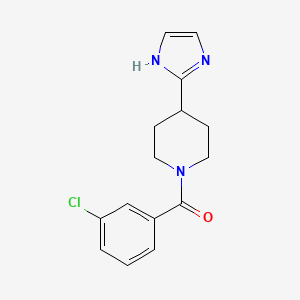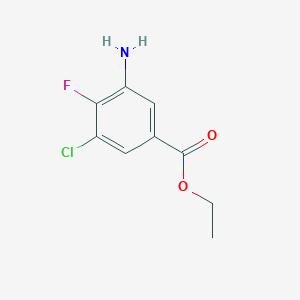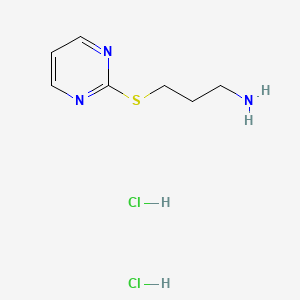
5-(2-Bromoethyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromoethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-(2-bromoethyl)-1,3-thiazol-2-amine can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality and efficiency.
化学反应分析
Types of Reactions
5-(2-Bromoethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromoethyl group or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated thiazoles or modified thiazole rings.
科学研究应用
5-(2-Bromoethyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(2-bromoethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The thiazole ring may also interact with biological receptors or enzymes, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative without the bromoethyl group.
5-(2-Chloroethyl)-1,3-thiazol-2-amine: Similar structure with a chloroethyl group instead of a bromoethyl group.
5-(2-Iodoethyl)-1,3-thiazol-2-amine: Similar structure with an iodoethyl group instead of a bromoethyl group.
Uniqueness
5-(2-Bromoethyl)-1,3-thiazol-2-amine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties. The bromoethyl group is more reactive than the chloroethyl group, making it more suitable for certain nucleophilic substitution reactions. Additionally, the thiazole ring provides a versatile scaffold for further functionalization and derivatization.
属性
分子式 |
C5H7BrN2S |
|---|---|
分子量 |
207.09 g/mol |
IUPAC 名称 |
5-(2-bromoethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7BrN2S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2,(H2,7,8) |
InChI 键 |
KQBHPFRZCOYPNB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)N)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)





![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)





